molecular formula C14H11F4NO2S B14932280 N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

Katalognummer: B14932280
Molekulargewicht: 333.30 g/mol
InChI-Schlüssel: ZVHMJRQYIDUZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorinated aromatic ring and a sulfonamide group, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acid derivatives.

Wirkmechanismus

The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenol

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide is unique due to the presence of both a fluorinated aromatic ring and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C14H11F4NO2S

Molekulargewicht

333.30 g/mol

IUPAC-Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11F4NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-13-8-10(14(16,17)18)4-7-12(13)15/h2-8,19H,1H3

InChI-Schlüssel

ZVHMJRQYIDUZAB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.